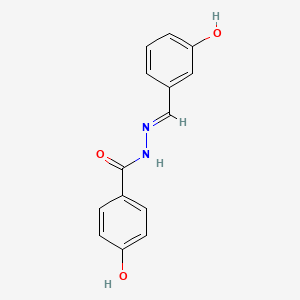

4-hydroxy-N'-(3-hydroxybenzylidene)benzohydrazide

Overview

Description

4-hydroxy-N'-(3-hydroxybenzylidene)benzohydrazide, also known as HBH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Biological Activities and Interactions

Bioactive Schiff Base Compounds : Schiff base compounds including derivatives of N'-substituted benzohydrazide exhibit remarkable activities in various biological areas. These activities include antibacterial, antifungal, antioxidant, and cytotoxic effects, as well as significant interactions with DNA and enzymes like alkaline phosphatase. The DNA binding is characterized by intercalation mode, contributing to their biological activity (Sirajuddin et al., 2013).

Antimicrobial Activity of Vanadium Complexes : Vanadium(V) complexes derived from hydrazone compounds, including N'-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide, have been synthesized and exhibit potent antibacterial activity against various bacterial strains. The presence of halido groups in these compounds enhances their antibacterial effectiveness (He et al., 2018).

Structural and Chemical Properties

Crystal Structures of Hydrazone Compounds : The crystal structures of aroylhydrazones derived from salicylaldehyde have been determined. These compounds, including 4-hydroxy-3-methoxy-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide, exhibit stability through hydrogen bonds and π-π interactions, which are crucial for their biological activity (Zong & Wu, 2013).

Synthesis and Antibacterial Activity : A series of hydrazone compounds derived from 4-methylbenzohydrazide have been synthesized and characterized. These compounds show moderate to high antibacterial activity, with the presence of Br-substituent groups enhancing this activity (Lei et al., 2015).

Antioxidant Properties : Compounds such as 3,5-dihydroxy-N′-(5-bro-2-hydroxybenzylidene)benzohydrazide hydrate exhibit significant antioxidant activity, demonstrating the ability to scavenge free radicals effectively (Sun et al., 2012).

Catalytic and Pharmaceutical Applications

Catalytic Performance of Molybdenum Complexes : Dioxomolybdenum(VI) complexes with hydrazone ligands, including derivatives of benzohydrazide, have been synthesized and exhibit notable catalytic properties, particularly in cyclohexane oxidation (Wang et al., 2019).

Antibacterial and Antioxidant Agents : Novel 4-hydroxy-N'-[(1E)-substituted-phenylmethylidene] benzohydrazide analogs have been evaluated as potent antibacterial and antioxidant agents. These compounds exhibit significant activity against various bacterial strains and have strong radical scavenging abilities (Chaudhary et al., 2019).

Insulin-like Activity of Vanadium Complexes : Oxidovanadium(V) complexes with mixed-ligands, including aroylhydrazones, show significant insulin-like activity, capable of decreasing blood glucose levels in diabetic mice without affecting normal mice (Zhao et al., 2015).

properties

IUPAC Name |

4-hydroxy-N-[(E)-(3-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-12-6-4-11(5-7-12)14(19)16-15-9-10-2-1-3-13(18)8-10/h1-9,17-18H,(H,16,19)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKHMMYFUGCHJW-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N-[(E)-(3-hydroxyphenyl)methylideneamino]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5564268.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564309.png)

![2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole](/img/structure/B5564314.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564316.png)

![3-{[(5-nitro-2-thienyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5564334.png)

![9-[(5-propyl-2-furyl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564342.png)

![ethyl 2-[(2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5564355.png)